Physicochemical Differentiation: XLogP3 and Hydrogen-Bond Donor Topology Versus Isomeric 2-Amino-N-(2-phenylethyl)benzamide
The compound Benzamide,2-[(2-phenylethyl)amino]- carries the phenethyl substituent on the aniline nitrogen, leaving the primary amide —C(=O)NH₂ intact as two hydrogen-bond donors. In contrast, the isomeric analog 2-amino-N-(2-phenylethyl)benzamide (CAS 19050-62-5) places the phenethyl group on the amide nitrogen, converting one of those donor sites to a tertiary amide. Computed XLogP3 values are predicted to be similar (~2.6 for both regioisomers), but the hydrogen-bond donor count differs: two for the target compound versus one (aniline NH₂ only) for the isomer [1]. This affects predicted solubility, permeability, and protein-binding orientation in computational models.
| Evidence Dimension | Computed hydrogen-bond donor count (HBD) and donor topology |
|---|---|
| Target Compound Data | HBD = 2 (both on primary amide —C(=O)NH₂); phenethyl on 2-aniline nitrogen |
| Comparator Or Baseline | 2-Amino-N-(2-phenylethyl)benzamide (CAS 19050-62-5): HBD = 1 (aniline NH₂); phenethyl on amide nitrogen |
| Quantified Difference | ΔHBD = +1; qualitatively distinct donor-acceptor pairing topology |
| Conditions | Computed by Cactvs 3.4.8.24 as deposited in PubChem 2025.09.15 release [1] |
Why This Matters
Procurement of the wrong regioisomer produces a compound with a fundamentally different hydrogen-bond donation pattern, likely leading to non-reproducible target-binding results.
- [1] PubChem Compound Summary CID 332252: 2-(2-Phenylethylamino)benzamide. National Center for Biotechnology Information (2025). View Source
